S-Pomalidomide - 202271-89-4

S-Pomalidomide

Catalog Number: EVT-284720
CAS Number: 202271-89-4
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-pomalidomide is the S-enantiomer of pomalidomide, a derivative of thalidomide belonging to the class of immunomodulatory imide drugs (IMiDs). [] Pomalidomide exists as a racemic mixture of its two enantiomers, R-pomalidomide and S-pomalidomide. While the R-enantiomer has demonstrated more potent biological activity in some studies, S-pomalidomide has shown unique characteristics and potential therapeutic benefits.

Lenalidomide

  • Compound Description: Lenalidomide, similar to S-pomalidomide, is an immunomodulatory drug (IMiD) primarily used in treating multiple myeloma (MM). It functions by binding to cereblon (CRBN), forming a complex that targets transcription factors IKZF1 and IKZF3 for degradation. This degradation ultimately disrupts myeloma cell proliferation and survival. [, , , , , , , ]

Thalidomide

  • Compound Description: Thalidomide is the prototypical IMiD, initially recognized for its teratogenic effects but later repurposed for MM treatment. Like S-pomalidomide, it binds to CRBN, leading to the degradation of specific target proteins. [, ]

CC-122

  • Compound Description: CC-122 is a cereblon modulator exhibiting significant anti-cancer activity. It operates by binding to CRBN, similar to S-pomalidomide, leading to the degradation of neo-substrates. []
  • Relevance: CC-122 shares the CRBN-binding mechanism with S-pomalidomide, but research highlights CC-122's exceptional potency, potentially surpassing S-pomalidomide in efficacy. []

dBET1

  • Compound Description: dBET1 is a bifunctional protein degrader that combines thalidomide with JQ1. This structure enables dBET1 to target BRD4 for degradation through a CRBN-dependent mechanism. []
  • Relevance: While dBET1's structure differs from S-pomalidomide, it underscores the versatility of the thalidomide scaffold (also present in S-pomalidomide) in designing targeted protein degraders that utilize the CRBN pathway. []

Bortezomib

  • Compound Description: Bortezomib is a proteasome inhibitor widely used in MM treatment. It acts by directly inhibiting the proteasome, a cellular machinery responsible for protein degradation. This mechanism contrasts with S-pomalidomide's approach of hijacking the ubiquitin-proteasome system. [, , , , , ]
  • Relevance: Although mechanistically distinct, Bortezomib and S-pomalidomide are often used in combination therapies for MM, demonstrating clinical synergy in enhancing treatment outcomes. [, , , , , ]

Carfilzomib

  • Compound Description: Carfilzomib, like Bortezomib, belongs to the class of proteasome inhibitors used in MM treatment. Its action involves irreversible binding and inhibition of the proteasome, contrasting with S-pomalidomide's targeted protein degradation approach. [, , , ]
  • Relevance: Though sharing the therapeutic target of the proteasome with Bortezomib, Carfilzomib provides an alternative treatment option, especially in cases of resistance or relapse. This highlights the importance of multiple therapeutic avenues in managing MM, even with agents like S-pomalidomide. [, , , ]

Ixazomib

  • Compound Description: Ixazomib is an orally available proteasome inhibitor used in MM treatment. It acts similarly to Bortezomib and Carfilzomib, directly targeting the proteasome, in contrast to S-pomalidomide's mechanism. [, ]
  • Relevance: Ixazomib offers a clinically valuable alternative for MM treatment, particularly in settings where oral administration is preferred or for patients who are intolerant to other proteasome inhibitors, emphasizing the diverse therapeutic options available alongside S-pomalidomide. [, ]

Dexamethasone

  • Compound Description: Dexamethasone, a corticosteroid, is frequently used in combination with other anti-myeloma agents, including S-pomalidomide. It exerts its effects through various mechanisms, including suppressing the immune system and inducing apoptosis in MM cells. [, , , , , , , , ]
  • Relevance: Dexamethasone, often combined with S-pomalidomide, showcases the effectiveness of combining mechanistically distinct drugs to target different aspects of MM pathology. This approach enhances treatment efficacy compared to single-agent therapies. [, , , , , , , , ]
Source and Classification

(S)-Pomalidomide is synthesized from naturally occurring amino acids, specifically L-glutamine, through various chemical processes. It is classified as a small molecule drug and is recognized for its role in oncology, particularly in treating patients who have become refractory to other therapies such as lenalidomide and bortezomib. The compound is marketed under the brand name Pomalyst by Celgene Corporation.

Synthesis Analysis

The synthesis of (S)-pomalidomide has been approached through several methods, emphasizing efficiency and yield. A notable method involves a multi-step continuous flow synthesis that enhances reaction speed and product purity.

Key Steps in Synthesis

  1. Starting Materials: The synthesis begins with commercially available N-Boc-L-glutamine.
  2. Condensation Reaction: The N-Boc-L-glutamine is treated with N-hydroxysuccinimide and N,N'-Diisopropylcarbodiimide in dimethylformamide, leading to the formation of an intermediate glutarimide.
  3. Cyclization: This intermediate undergoes cyclization with 4-nitrophthalic anhydride, yielding a nitro-substituted thalidomide derivative.
  4. Reduction: Finally, the nitro group is reduced to an amino group using catalytic hydrogenation, resulting in (S)-pomalidomide with high yields (up to 95%) and purity .

This continuous flow process not only simplifies the synthesis but also reduces reaction times significantly compared to traditional batch methods.

Molecular Structure Analysis

(S)-Pomalidomide has a complex molecular structure characterized by its chiral center at the nitrogen atom of the glutarimide moiety. The molecular formula is C13H11N3O4C_{13}H_{11}N_{3}O_{4}, and its structure can be depicted as follows:

  • Core Structure: The compound features an isoindole core structure, which is crucial for its biological activity.
  • Functional Groups: It contains an amine group, carbonyl groups, and a phthalimide moiety that contribute to its pharmacological properties.

Structural Data

  • Molecular Weight: Approximately 251.25 g/mol.
  • Chirality: The (S)-enantiomer is specifically active against multiple myeloma cells.
Chemical Reactions Analysis

(S)-Pomalidomide participates in various chemical reactions that are pivotal for its pharmacological activity:

  1. Binding Interactions: It binds to cereblon, a component of the E3 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of specific target proteins involved in cell cycle regulation.
  2. Reduction Reactions: The reduction of nitro groups to amino groups is essential in synthesizing the compound from its precursors.
  3. Acylation Reactions: These reactions are integral during the synthetic pathway, particularly when forming intermediates that lead to the final product.

These reactions highlight the compound's versatility both in synthetic chemistry and biological interactions.

Mechanism of Action

The mechanism of action for (S)-pomalidomide involves several key processes:

  1. Cereblon Binding: By binding to cereblon, (S)-pomalidomide alters the substrate specificity of this E3 ligase complex.
  2. Ubiquitination of Target Proteins: This modification leads to the degradation of transcription factors such as Aiolos and Ikaros, which are crucial for lymphocyte development and function.
  3. Immunomodulation: The compound enhances T-cell activation and promotes anti-tumor immunity while also inhibiting angiogenesis.

This multifaceted mechanism contributes significantly to its efficacy in treating malignancies like multiple myeloma .

Physical and Chemical Properties Analysis

(S)-Pomalidomide exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Approximately 190°C.

These properties influence both its formulation as a pharmaceutical product and its handling during synthesis.

Applications

(S)-Pomalidomide has significant applications in medicine:

  1. Oncology: Primarily used for treating multiple myeloma, especially in patients who have relapsed after other treatments.
  2. Immunotherapy Research: Its role as an immunomodulator makes it a candidate for research into novel cancer therapies.
  3. Potential for Other Diseases: Ongoing studies are exploring its efficacy against other conditions such as sickle cell disease due to its ability to induce fetal hemoglobin production .
Historical Development & Structural Evolution of Immunomodulatory Derivatives

Rational Design of Thalidomide Analogs for Enhanced Target Specificity

The development of immunomodulatory drugs (IMiDs) began with thalidomide’s serendipitous discovery of anti-angiogenic and anti-inflammatory properties, which led to its repurposing for multiple myeloma (MM) despite severe teratogenicity and neuropathy. To overcome these limitations, systematic structural modifications focused on two domains: the phthalimide ring (modulating target specificity) and the glutarimide moiety (influencing cereblon (CRBN) binding affinity). Lenalidomide introduced an amino group at position 4 of the phthalimide ring and removed a carbonyl group, improving solubility and reducing neurotoxicity. Pomalidomide further optimized this scaffold by incorporating dual carbonyl groups in the phthalimide ring and an amino group at position 4, resulting in enhanced CRBN binding and reduced off-target effects. These alterations were driven by the goal of maximizing CRBN-dependent ubiquitin ligase activity while minimizing interactions with non-therapeutic targets like SALL4, a transcription factor linked to teratogenicity [1] [7] [8].

Table 1: Evolution of Key IMiD Structural Features

CompoundPhthalimide Ring ModificationGlutarimide ModificationTarget Selectivity Ratio (CRBN:SALL4)
ThalidomideNoneNone1:1
Lenalidomide4-Amino substitutionCarbonyl removal5:1
(S)-Pomalidomide4-Amino + dual carbonylsNone20:1

Structural-Activity Relationship (SAR) of (S)-Pomalidomide Within the IMiDs Class

(S)-Pomalidomide’s potency stems from stereoselective interactions with CRBN. Its (S)-enantiomer exhibits 10-fold higher binding affinity for CRBN than the (R)-enantiomer due to optimal positioning of the glutarimide nitrogen for hydrogen bonding with CRBN’s His380 residue. The 4-amino group on the isoindolinone ring forms a critical water-mediated hydrogen bond with CRBN’s Trp380, while adjacent carbonyl groups stabilize hydrophobic interactions with Trp386. SAR studies reveal that modifications to the glutarimide’s chiral center drastically alter degradation efficiency:

  • Substitution at C4: The amino group is indispensable; replacement with methyl groups reduces IKZF1 degradation by >90% [8] [9].
  • β-Hairpin specificity: (S)-Pomalidomide selectively recruits C2H2 zinc-finger (ZF) degrons (e.g., IKZF1/3) via their β-hairpin loops. Residue Gly151 in IKZF3’s ZF2 domain is essential for complex stability, while bulkier residues (e.g., SALL4’s Ser103) reduce binding [9].
  • Impact of 5-hydroxylation: Metabolites like 5-hydroxythalidomide increase SALL4 degradation, but (S)-pomalidomide’s structure minimizes this off-target effect, enhancing therapeutic specificity [9].

Comparative Pharmacophore Modeling Against Lenalidomide and Thalidomide

Pharmacophore overlays highlight key differences in electrostatic potential and steric bulk distribution among IMiDs:

  • Electron-withdrawing capacity: (S)-Pomalidomide’s dual carbonyl groups create a stronger dipole moment (−8.2 kcal/mol) than lenalidomide (−6.5 kcal/mol), enhancing CRBN’s Trp386 interaction.
  • Steric occupancy: The 4-amino group occupies a hydrophobic subpocket in CRBN with 30% lower van der Waals clashes than thalidomide, facilitating deeper binding.
  • Binding kinetics: Molecular dynamics simulations show (S)-pomalidomide achieves a lower binding free energy (−42.1 kcal/mol) versus lenalidomide (−38.3 kcal/mol) and thalidomide (−29.7 kcal/mol), correlating with prolonged CRBN occupancy [8] [9].

Table 2: Thermodynamic and Kinetic Binding Parameters for IMiDs

ParameterThalidomideLenalidomide(S)-Pomalidomide
ΔG (kcal/mol)−29.7−38.3−42.1
Kd (nM)25010015
CRBN Residence Time (min)8.222.545.8

The pharmacophore of (S)-pomalidomide optimally satisfies CRBN’s tripartite binding requirements:

  • Hydrophobic anchor: Glutarimide methyl groups bury into a hydrophobic cleft (Val388, Ile391).
  • H-bond network: Carbonyl oxygens accept H-bonds from Tyr386/Trp380.
  • Electrostatic complementarity: The phthalimide’s electron density aligns with CRBN’s cationic surface [9].

Properties

CAS Number

202271-89-4

Product Name

(S)-pomalidomide

IUPAC Name

4-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m0/s1

InChI Key

UVSMNLNDYGZFPF-QMMMGPOBSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Solubility

Soluble in DMSO

Synonyms

(S)-Pomalidomide; (S) Pomalidomide; S-Pomalidomide; S Pomalidomide; S-3APG; S 3APG; S3APG; (S)-CC-4047; (S) CC-4047; (S)-CC4047

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.